4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
Overview
Description
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline is an organic compound with the molecular formula C16H20N2 and a molecular weight of 240.35 g/mol . It is also known by its IUPAC name, 4’-(1-aminoethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine . This compound is a derivative of biphenyl, featuring an aminoethyl group and a dimethylaniline moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-N,N-dimethylaniline with 4-(1-aminoethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The amino and dimethyl groups in the compound can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides to form amides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases or acids to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the biphenyl and dimethylaniline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-[4-(1-aminoethyl)phenyl]-N,N-diethylamine: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with biological targets.
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylbenzylamine: The presence of a benzyl group can influence the compound’s solubility and binding properties.
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylphenethylamine: The phenethyl group can enhance the compound’s hydrophobic interactions and potentially alter its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it a versatile molecule for various applications.
Properties
IUPAC Name |
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNAWCBQBBLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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